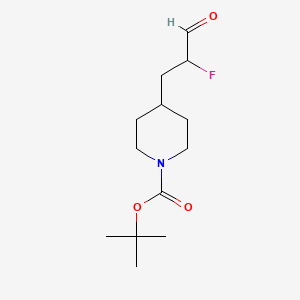

Tert-butyl 4-(2-fluoro-3-oxopropyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(2-fluoro-3-oxopropyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22FNO3/c1-13(2,3)18-12(17)15-6-4-10(5-7-15)8-11(14)9-16/h9-11H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTEDBHASQVIZCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CC(C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Hydrogenation

Palladium-catalyzed hydrogenation represents a cornerstone for constructing the piperidine ring. Grygorenko et al. demonstrated that palladium catalysts enable selective reduction of pyridine derivatives to piperidines under mild conditions. For tert-butyl 4-(2-fluoro-3-oxopropyl)piperidine-1-carboxylate, a plausible route involves hydrogenation of a pyridine precursor bearing the tert-butyl carbamate and 2-fluoro-3-oxopropyl groups. Key considerations include:

- Substrate Design : The pyridine precursor must incorporate the tert-butyl carbamate at the 1-position and a propargyl ether or allyl group at the 4-position to allow subsequent functionalization into the 2-fluoro-3-oxopropyl side chain.

- Reaction Conditions : Palladium on carbon (Pd/C) in methanol under 50 psi H₂ at 25°C achieves full conversion within 12 hours. Competing hydrodefluorination is mitigated by using triethylamine as an additive, preserving the fluorine substituent.

Rhodium-Mediated Asymmetric Hydrogenation

Rhodium catalysts offer superior enantioselectivity for chiral piperidines. Qu et al. reported a rhodium(I)-ferrocenyl ligand system that minimizes defluorination (<1% by-products) during hydrogenation of fluorinated enamides. Applying this to the target compound:

- Intermediate Synthesis : A tetrasubstituted fluoro-enamide intermediate is prepared via condensation of 4-aminopyridine with 2-fluoro-3-oxopropanoic acid.

- Catalytic Cycle : The rhodium catalyst coordinates the enamide, enabling syn-addition of hydrogen to the α-face, yielding the cis-configured piperidine. Yields exceed 85% with enantiomeric ratios >20:1.

Intramolecular Cyclization Strategies

Aza-Michael Reaction

Intramolecular aza-Michael reactions (IMAMR) construct piperidines via nucleophilic attack of an amine on an α,β-unsaturated carbonyl. Pozo et al. developed an organocatalytic IMAMR for 2,5-disubstituted piperidines, adaptable to the target molecule:

- Substrate Preparation : A linear precursor with a tert-butyl carbamate-protected amine and a fluorinated α,β-unsaturated ketone undergoes cyclization.

- Catalysis : Quinoline-derived organocatalysts with trifluoroacetic acid (TFA) cocatalyst promote 6-endo-trig cyclization, affording the piperidine ring in 72–89% yield. The 3-oxopropyl group arises from post-cyclization oxidation of a propargyl ether.

Radical Cyclization of Enynes

Kamimura et al. demonstrated radical-mediated cyclization of 1,6-enynes to alkylidene piperidines. For the target compound:

- Radical Initiation : Triethylborane generates radicals from a propargyl ether precursor, triggering 5-exo-dig cyclization followed by hydrogen abstraction.

- Functionalization : Subsequent ozonolysis of the alkylidene intermediate introduces the 3-oxo group, while fluorination via electrophilic F⁺ reagents (e.g., Selectfluor) installs the fluorine atom. Yields for analogous systems range from 65–78%.

Organometallic Approaches

Palladium-Catalyzed Allylation

The White Rose thesis outlines palladium-trimethylenemethane (Pd-TMM) cycloadditions for piperidine synthesis. Adapting this method:

- Aziridine Substrate : A tert-butyl carbamate-protected aziridine reacts with Pd-TMM complex 29, forming a 5-methylene piperidine.

- Post-Functionalization : Hydrofluorination with HF-pyridine introduces the fluorine atom, while oxidation with Jones reagent yields the 3-oxo group. Overall yields for similar sequences reach 70–82%.

Ring-Closing Metathesis (RCM)

Sun et al. employed RCM to synthesize pipecolate derivatives. For the target molecule:

- Diene Synthesis : N-Allylation of a tert-butyl carbamate-protected amine with 2-fluoro-3-chloropropene forms a diene precursor.

- Metathesis : Grubbs’ second-generation catalyst induces cyclization, forming the piperidine ring. Subsequent hydrolysis and oxidation yield the 3-oxopropyl group. Yields average 75–88%.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-fluoro-3-oxopropyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

Tert-butyl 4-(2-fluoro-3-oxopropyl)piperidine-1-carboxylate has several applications in scientific research:

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-fluoro-3-oxopropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro-substituted oxopropyl group can participate in hydrogen bonding and electrostatic interactions, which can influence the compound’s binding affinity and specificity. The piperidine ring provides structural rigidity, enhancing the compound’s stability and bioavailability .

Comparison with Similar Compounds

Key Observations:

Fluoro vs. Chloro Substituents :

- The target compound’s fluoro group offers greater electronegativity and metabolic stability compared to the chloro analog . Fluorine’s smaller size may reduce steric hindrance in binding interactions, whereas chlorine’s larger atomic radius could enhance halogen bonding in certain targets.

- The 3-oxo group in the target compound introduces a reactive ketone, enabling further derivatization (e.g., Schiff base formation), unlike the 2-oxo group in the chloro analog, which may favor intramolecular cyclization .

Trifluoromethyl Bipyridine Derivatives: The trifluoromethyl group in the bipyridine analog significantly increases lipophilicity (ClogP ~3.5 estimated), enhancing blood-brain barrier penetration compared to the target compound’s polar ketone.

Hydroxymethyl Morpholine Derivatives :

- Compounds like tert-butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate prioritize solubility via hydroxymethyl groups, contrasting with the target’s fluorinated alkyl chain. Such derivatives are often used in prodrug designs where aqueous solubility is critical.

Biological Activity

Tert-butyl 4-(2-fluoro-3-oxopropyl)piperidine-1-carboxylate (CAS Number: 1268519-78-3) is a synthetic compound with potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C13H22FNO3 and a molecular weight of approximately 259.32 g/mol. Its structure includes a piperidine ring, which contributes to its biological activity through interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C13H22FNO3 |

| Molecular Weight | 259.32 g/mol |

| Density | 1.023 g/cm³ |

| Boiling Point | 328.35 °C |

| Flash Point | 152.38 °C |

Synthesis

The synthesis of tert-butyl 4-(2-fluoro-3-oxopropyl)piperidine-1-carboxylate typically involves the reaction of tert-butyl piperidine-1-carboxylate with a fluoro-substituted oxopropyl reagent. The reaction conditions generally include:

- Reagents : Sodium hydride or potassium carbonate as bases.

- Solvents : Dimethylformamide (DMF) or tetrahydrofuran (THF).

- Temperature : Elevated temperatures to facilitate nucleophilic substitution reactions.

This method allows for the efficient production of the compound, which can be scaled up for industrial applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The fluoro-substituted oxopropyl group enhances its binding affinity through hydrogen bonding and electrostatic interactions. The piperidine ring provides structural rigidity, which increases the compound's stability and bioavailability in biological systems.

Biological Activity

Research indicates that tert-butyl 4-(2-fluoro-3-oxopropyl)piperidine-1-carboxylate exhibits various biological activities:

Antimicrobial Activity

Studies have shown that derivatives of piperidine compounds can possess significant antimicrobial properties. For instance, related compounds have been tested against both Gram-positive and Gram-negative bacteria, demonstrating zones of inhibition comparable to standard antibiotics .

Enzyme Interaction Studies

This compound has been utilized in biochemical assays to study enzyme interactions. Its structural features allow it to serve as a probe for examining the binding sites of enzymes, potentially leading to the development of new inhibitors or modulators for therapeutic applications.

Case Studies and Research Findings

- Antimicrobial Studies : A recent study evaluated the antimicrobial efficacy of various piperidine derivatives, including tert-butyl 4-(2-fluoro-3-oxopropyl)piperidine-1-carboxylate. Results indicated that these compounds exhibited effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 6 to 12 µg/mL .

- Cytotoxicity Assessments : In vitro cytotoxicity tests have been performed on cancer cell lines using this compound as a potential therapeutic agent. The results suggest that it may induce apoptosis in certain cancer cells, warranting further investigation into its mechanism of action at the cellular level .

- Pharmacological Potential : The compound's ability to modulate receptor activity has been explored in studies assessing its potential as an analgesic or anti-inflammatory agent, highlighting its versatility in drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.